3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
Description
3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine carboxamide core substituted with a 3-bromopyridinyloxy group and a 4-fluorobenzyl moiety.
Properties
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c18-15-2-1-8-20-16(15)24-14-7-9-22(11-14)17(23)21-10-12-3-5-13(19)6-4-12/h1-6,8,14H,7,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXECLQWVFVVCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The bromopyridine intermediate undergoes nucleophilic substitution with a suitable nucleophile, such as a hydroxyl group, to form the pyridine-oxy moiety.
Amidation: The resulting intermediate is then reacted with 4-fluorobenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide serves as a versatile building block for synthesizing more complex molecules. It can be utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals .
Biology
The compound has been studied for its potential biological activities, particularly in enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific molecular targets, modulating their activity and influencing biological pathways. Research indicates that it may exhibit significant enzyme inhibition properties, potentially impacting pathways involved in disease processes .
Medicine
In medicinal chemistry, ongoing research is exploring its therapeutic applications. Initial studies suggest that this compound could serve as a lead compound in drug discovery efforts aimed at developing new treatments for various conditions, including cancer and neurological disorders .
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. Quantitative assays measuring enzyme activity showed significant reductions in activity upon treatment with this compound.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could induce differentiation and reduce cell viability. For example, studies focusing on acute myeloid leukemia (AML) cells revealed that treatment with this compound led to morphological changes consistent with differentiation and significant reductions in cell proliferation across multiple lines .
Pharmacokinetics
Pharmacokinetic evaluations suggest that the compound is metabolized primarily in the liver with moderate clearance rates. It exhibits favorable absorption characteristics when administered through oral or intravenous routes:
| Administration Route | Dose (mg/kg) | Clearance (L/h/kg) |
|---|---|---|
| Oral | 5 | Moderate |
| Intravenous | 0.5 | Low |
These findings indicate potential for therapeutic efficacy but also highlight the need for further optimization to enhance its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : The trifluoroethyl group in the patent compound () reduces basicity and enhances metabolic stability relative to the 4-fluorobenzyl group in the target molecule .
Biological Activity
The compound 3-((3-bromopyridin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a Bcl-2 inhibitor. This article explores the biological activity of this compound, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H14BrFN2O3
- Molecular Weight : 369.19 g/mol
- CAS Number : 1454848-00-0
The primary mechanism of action for this compound is its role as an inhibitor of the Bcl-2 protein , which is known to regulate apoptosis (programmed cell death). By inhibiting Bcl-2, the compound promotes apoptosis in cancer cells, making it a candidate for cancer treatment.
Efficacy in Cancer Treatment
Recent studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range, indicating potent activity against cancer proliferation.
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 3-Bromo Compound | A549 (Lung) | 5.5 |
| 4a | MCF7 (Breast) | 3.8 |
| 4b | HeLa (Cervical) | 5.5 |
Case Studies
-
Study on Bcl-2 Inhibition :
A study published in Chemical Biology examined the effects of various Bcl-2 inhibitors, including derivatives of the target compound. Results indicated that these inhibitors could significantly enhance the sensitivity of cancer cells to chemotherapy agents by promoting apoptosis through Bcl-2 inhibition . -
Anticancer Activity Assessment :
Another research effort focused on evaluating the anticancer activities of structurally related compounds. The study found that specific modifications in the molecular structure could lead to enhanced biological activity, with some derivatives showing improved metabolic stability and reduced toxicity . -
Pharmacokinetic Studies :
Pharmacokinetic analyses revealed that compounds similar to this compound exhibited favorable absorption and distribution profiles in vivo, suggesting potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
